4-(Trifluoromethoxy)pyridin-2-ol
Description
Overview of Pyridin-2-ol and Trifluoromethylated Heterocycles in Academic Context
The study of 4-(Trifluoromethoxy)pyridin-2-ol is informed by the broader fields of pyridine (B92270) chemistry and the strategic use of fluorine in bioactive compounds. Both these areas have a rich history and continue to be at the forefront of chemical innovation.
The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, recognized for its presence in a vast array of natural products, pharmaceuticals, and functional materials. ossila.comorgsyn.orgsigmaaldrich.com As a six-membered heteroaromatic ring containing one nitrogen atom, it is an isostere of benzene, but its properties are significantly altered by the presence of the nitrogen. strem.com This nitrogen atom imparts a dipole moment, influences the aromaticity, and provides a site for hydrogen bonding and coordination to metal ions. ossila.com
In the realm of medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. strem.comnih.govacs.org Its derivatives have found applications as antibacterial, antiviral, and anticancer agents. acs.orgwayne.edu The pyridine nucleus is a component in thousands of drug molecules, including well-known vitamins like niacin and pyridoxine. ossila.comstrem.com Furthermore, pyridine derivatives are crucial as ligands in organometallic chemistry and as catalysts in asymmetric synthesis. ossila.com The versatility of the pyridine scaffold ensures its continued prominence in the development of new chemical entities with diverse applications. nih.gov
The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups into organic molecules is a widely employed strategy in modern chemical research, particularly in the design of pharmaceuticals and agrochemicals. orgsyn.orgnih.gov The trifluoromethyl group is one of the most powerful electron-withdrawing groups and possesses a significant electronegativity. ossila.com Its incorporation can profoundly alter the physicochemical properties of a parent molecule.
Key effects of trifluoromethylation include:
Enhanced Lipophilicity: The -CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby prolonging the in vivo half-life of a drug.
Receptor Binding: The size and electronic nature of the -CF3 group can lead to enhanced binding affinity and selectivity for a biological target.
Similarly, the trifluoromethoxy group (-OCF3) is of increasing importance in pharmaceutical and agrochemical chemistry. researchgate.net It is also thermally and chemically stable and can significantly influence the electronic properties of the molecule to which it is attached. researchgate.net The development of new methods for the efficient introduction of these fluorinated groups remains an active area of research. orgsyn.org
Nomenclature and Structural Representations within Academic Discourse
Clear and unambiguous naming and structural representation are critical for effective scientific communication. For a molecule like this compound, which can exist in different forms, a precise understanding of its nomenclature and tautomerism is essential.
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-(trifluoromethoxy)-1H-pyridin-2-one . nih.gov This name reflects the pyridinone tautomer, which is generally the more stable form in many conditions. However, the name This compound is also commonly used, referring to the hydroxypyridine tautomer.
In research and commercial contexts, a variety of synonyms are used interchangeably. These include:
4-(trifluoromethoxy)-1,2-dihydropyridin-2-one nih.gov
4-(Trifluoromethoxy)-2-pyridone
It is crucial for researchers to recognize these different naming conventions to effectively search the chemical literature and supplier databases.
| Nomenclature Type | Name | Reference |
|---|---|---|
| IUPAC Name | 4-(trifluoromethoxy)-1H-pyridin-2-one | nih.gov |
| Common Name | This compound | nih.gov |
| Synonym | 4-(trifluoromethoxy)-1,2-dihydropyridin-2-one | nih.gov |
| Synonym | 4-(Trifluoromethoxy)-2-pyridone |
The compound this compound exhibits prototropic tautomerism, existing as an equilibrium between the aromatic hydroxypyridine form and the non-aromatic pyridin-2(1H)-one (or 2-pyridone) form. This is a well-studied phenomenon in heterocyclic chemistry. stackexchange.comnih.gov
The equilibrium between these two tautomers can be influenced by several factors, most notably the solvent. In the gas phase and in non-polar solvents, the hydroxypyridine tautomer can be present in significant amounts or even be the dominant species. stackexchange.com However, in polar solvents and in the solid state, the equilibrium typically shifts to favor the pyridone form. stackexchange.com This is due to the greater polarity of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.
For this compound, the two tautomeric forms are:
This compound: The aromatic "enol" form.
4-(Trifluoromethoxy)pyridin-2(1H)-one: The non-aromatic "keto" form.
The presence of the electron-withdrawing trifluoromethoxy group at the 4-position can influence the electronic distribution within the ring and potentially affect the position of the tautomeric equilibrium compared to unsubstituted pyridin-2-ol.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H4F3NO2 | nih.gov |
| Molecular Weight | 179.10 g/mol | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQDTPWOBVWLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Trifluoromethoxy Pyridin 2 Ol and Its Derivatives
Classical and Contemporary Synthetic Routes to the Pyridine (B92270) Core
The construction of the fundamental pyridine ring is a well-established area of organic synthesis, with both classical and modern methods being applicable to the synthesis of complex derivatives.
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyridines by combining three or more reactants in a single step. The synthesis of 2,4,6-triaryl pyridines, for example, has been achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. orgchemres.org This approach, often catalyzed by nanoparticles, highlights the potential for creating highly substituted pyridine cores under relatively simple conditions. orgchemres.org While not a direct synthesis of the target molecule, the principles of MCRs are applicable. For instance, a pseudo-four-component synthesis has been used to create complex chromeno[2,3-b]pyridines, demonstrating the power of MCRs in building fused pyridine systems. researchgate.net A (3+3)-annulation strategy involving nitrile imines and α-amino esters provides access to trifluoromethylated dihydro-1,2,4-triazin-6(1H)-ones, showcasing a cyclization method for incorporating fluorinated groups into heterocyclic systems. nih.gov
A general approach to substituted pyridines involves a three-step procedure starting from enones. These are converted to 1,5-dicarbonyls, which then undergo cyclization with hydroxylamine (B1172632) hydrochloride to form the pyridine ring. nih.gov This method provides a versatile route to a variety of substituted pyridines. nih.gov
Table 1: Examples of Multi-component Cyclization Strategies for Pyridine and Related Heterocycles
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| One-pot three-component | Acetophenones, Aryl aldehydes, Ammonium acetate | 2,4,6-Triaryl Pyridines | Aerobic oxidation, often catalyzed by magnetic nanoparticles for easy separation. | orgchemres.org |
| Pseudo-four-component | Salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 3-methyl-2-pyrazolin-5-one | 5H-chromeno[2,3-b]pyridines | Efficient assembly of complex fused heterocyclic systems. | researchgate.net |
| (3+3)-Annulation | Nitrile imines, α-Amino esters | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | Good for incorporating trifluoromethyl groups; maintains chirality from starting materials. | nih.gov |
| Three-step from enones | Enones, Allylsilanes, Oxidizing agent, Hydroxylamine hydrochloride | Substituted Pyridines | Versatile method based on the formation of a 1,5-dicarbonyl intermediate. | nih.gov |
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. youtube.comimperial.ac.uk This is particularly relevant for the synthesis of complex molecules where direct introduction of a desired group is challenging. For instance, the conversion of alcohols to other functionalities is a common FGI. Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols yield ketones. imperial.ac.uksolubilityofthings.com These transformations are often achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO4). imperial.ac.uksolubilityofthings.com
In the context of synthesizing molecules like 4-(trifluoromethoxy)pyridin-2-ol, FGI could be employed to introduce the trifluoromethoxy group. A preparative scale synthesis of 4-(trifluoromethoxy)piperidine, a related saturated heterocycle, was achieved starting from 4-hydroxypiperidine. nuph.edu.ua The key step involved the conversion of the hydroxyl group into a trifluoromethoxy group via a two-stage process involving the formation of an S-methyl xanthate followed by desulfurization/fluorination. nuph.edu.ua A similar strategy could potentially be adapted for a pyridine system. The conversion of amines to amides and the reduction of carbonyl compounds are other examples of important FGIs. solubilityofthings.com
The synthesis of trifluoromethylpyridines often starts from picoline, which undergoes chlorination and subsequent fluorination. nih.gov This highlights an industrial approach to introducing fluorine-containing groups onto a pyridine ring. nih.gov
Regioselective Synthesis and Control in Pyridine Functionalization
Achieving the desired substitution pattern on a pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle.
Direct C-H functionalization is an increasingly important strategy for the efficient synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials. researchgate.netnih.gov The electronic nature of the pyridine ring, however, often makes direct functionalization challenging, particularly at the meta-position. nih.gov Recent advances have demonstrated methods for the regioselective functionalization of 2-pyridones. researchgate.net For instance, manganese-mediated direct alkylation and arylation of 2-pyridones have been shown to occur selectively at the C3 position. researchgate.net Palladium-catalyzed oxidative olefination and arylation of 2-pyridones have also been reported. researchgate.net
For pyridine itself, strategies have been developed for C4-selective functionalization. dntb.gov.ua This can be achieved through the use of specific activating groups or catalysts that override the natural reactivity of the pyridine ring. dntb.gov.ua
The substituents already present on a pyridine ring can exert a strong influence on the position of subsequent modifications. This substrate-controlled regioselectivity is a key principle in the multi-step synthesis of complex pyridines. For example, in the synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones, the substitution pattern of the initial pyridine derivative dictates the final structure. nih.gov
The synthesis of 4'-trifluoromethyl-2,2':6',2''-terpyridine from isomeric β-aminovinyl ketones demonstrates how the starting material's structure directs the formation of the final product. researchgate.net Similarly, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine via a reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) shows high regio- and chemo-selectivity, affording a modular route to pyridines with two trifluoromethyl groups. orgsyn.org
Derivatization Strategies for the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a library of related compounds. The pyridin-2-ol tautomer can undergo O-alkylation or O-arylation at the oxygen atom. The nitrogen atom can also be a site for derivatization.
The pyridine ring itself offers several positions for further functionalization. The hydrogen atoms on the ring can be substituted through various reactions, guided by the electronic effects of the existing trifluoromethoxy and hydroxyl/oxo groups. For instance, electrophilic aromatic substitution would likely be directed to specific positions based on the combined directing effects of the substituents.
Furthermore, the trifluoromethoxy group itself, while generally stable, could potentially be modified under specific conditions, although this is less common. The development of macrocyclization strategies for peptides and peptidomimetics, which can involve amide bond formation or the creation of thioether linkages, provides a conceptual framework for how a scaffold like this compound could be incorporated into larger, more complex structures. nih.govrsc.org
Halogenation and Subsequent Cross-Coupling Reactions
The synthesis of trifluoromethoxy-substituted pyridines often relies on a foundational strategy involving the halogenation of a pyridine precursor, followed by cross-coupling reactions to introduce the desired functional groups. While direct synthesis of this compound via this method is not extensively detailed, the principles are well-established through the synthesis of analogous compounds.
The general approach involves the preparation of a dihalopyridine, which can then undergo selective cross-coupling reactions. For instance, a dichloropyridine can be selectively functionalized at one position, leaving the second halogen for a subsequent transformation. The introduction of the trifluoromethoxy group can be challenging, often requiring harsh conditions. A common route to (trifluoromethoxy)pyridines involves a multi-step sequence starting from a hydroxypyridine. This precursor is treated with thiophosgene, followed by chlorination and then fluorination with reagents like antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅). researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki and Sonogashira couplings, are then employed to build the final molecule. mdpi.comrsc.org For example, a halogenated 4-(trifluoromethoxy)pyridine (B13149640) could be coupled with a suitable partner to introduce other substituents. The synthesis of related trifluoromethyl-substituted pyrazolo[4,3-c]pyridines has been successfully achieved using Sonogashira-type cross-coupling reactions of chloroaldehydes with various alkynes. nih.gov Similarly, the synthesis of tetra-substituted 5-trifluoromethylpyrazoles utilizes sequential halogenation and palladium-catalyzed Negishi or Buchwald-Hartwig cross-couplings. rsc.org
The synthesis of 2-phenoxy-pyridine derivatives has been efficiently achieved from pyridin-2(1H)-one and in situ generated aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride, showcasing a modern cross-coupling approach. nih.govrsc.org
Table 1: Representative Halogenation and Cross-Coupling Reactions for Pyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Hydroxypyridine | 1. Thiophosgene, NaOH (aq) 2. Cl₂ 3. SbF₃, SbCl₅ (cat.), 140-150°C | Trifluoromethoxylated Pyridine | Good | researchgate.net |
| 2-Chloropyridine | Hydrazide, Pd catalyst; then Acetic Acid, Microwave | researchgate.netacs.orgacs.orgTriazolo[4,3-a]pyridine | - | organic-chemistry.org |
| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Terminal alkyne, tert-butylamine, Pd catalyst, Microwave | 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine | Moderate | nih.gov |
| Pyridin-2(1H)-one | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, CsF | 2-Phenoxypyridine derivative | High | nih.govrsc.org |
Note: This table presents generalized data for analogous compounds, as specific data for this compound was not available.
Biocatalytic Oxyfunctionalization of Pyridine Derivatives
Biocatalysis offers a green and highly selective alternative for the synthesis of hydroxylated pyridines. The use of whole-cell biocatalysts can overcome the limitations and lack of selectivity often encountered in chemical synthesis.
Research has demonstrated that whole cells of Burkholderia sp. MAK1, which can utilize pyridin-2-ol as a source of carbon and energy, are effective in the regioselective oxyfunctionalization of various pyridine derivatives. researchgate.net This strain has shown a strong capability to convert different pyridin-2-ones into their corresponding 5-hydroxy derivatives. researchgate.net This suggests a potential pathway for the synthesis of 4-substituted-5-hydroxypyridin-2-ones.
The process involves the use of induced bacterial cells as a biocatalyst to hydroxylate the pyridine ring. For example, the biotransformation of 4-chloropyridin-2-amine using Burkholderia sp. MAK1 cells resulted in the production of 6-amino-4-chloro-pyridin-3-ol. researchgate.net The reaction conditions, such as temperature, are crucial for the efficiency of the bioconversion. The optimal temperature for this particular biosynthesis was found to be between 30 °C and 35 °C, with higher temperatures leading to inactivation of the biocatalyst. researchgate.net
While direct biocatalytic synthesis of this compound has not been reported, the existing research on the oxyfunctionalization of pyridin-2-ones provides a strong foundation for developing such a process. A hypothetical pathway could involve the use of a 4-(trifluoromethoxy)pyridine substrate, which would be hydroxylated by the enzymatic machinery of Burkholderia sp. MAK1 to yield the desired product.
Table 2: Biotransformation of Pyridin-2-ol Derivatives by Burkholderia sp. MAK1
| Substrate | Biocatalyst | Product | Key Findings | Reference |
| Pyridin-2-ones | Whole cells of Burkholderia sp. MAK1 | 5-Hydroxy derivatives | High regioselectivity for the 5-position. | researchgate.net |
| 4-Chloropyridin-2-amine | Induced Burkholderia sp. MAK1 cells | 6-Amino-4-chloro-pyridin-3-ol | Optimal temperature at 30-35 °C; ~97% conversion after 6 hours at 30 °C. | researchgate.net |
Note: This table is based on data for similar pyridine derivatives, illustrating the potential of the methodology for the target compound.
Directed C-H Activation Methodologies on Pyridin-2-one Systems
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. While specific applications of this methodology for the synthesis of this compound are not yet prevalent, the principles have been established for pyridine and pyridin-2-one systems.
The regioselective C-H trifluoromethylation of pyridine has been achieved through various strategies. One approach involves the nucleophilic activation of the pyridine ring via hydrosilylation, followed by an electrophilic trifluoromethylation of the resulting enamine intermediate. acs.orgchemrxiv.orgresearchgate.net This method has been shown to be selective for the 3-position of the pyridine ring. acs.orgchemrxiv.org Another strategy is based on the activation of pyridine as an N-methylpyridinium quaternary ammonium salt, which then undergoes nucleophilic trifluoromethylation. acs.orgresearchgate.net
While these methods focus on trifluoromethylation rather than the introduction of a trifluoromethoxy group, they highlight the feasibility of direct C-H functionalization on the pyridine core. The development of methods for the direct C-H trifluoromethoxylation of pyridin-2-ones would represent a significant advancement. This would likely involve the use of a suitable directing group to control the regioselectivity of the reaction, guiding the trifluoromethoxy-donating reagent to the desired position on the pyridin-2-one ring.
Table 3: Examples of Directed C-H Functionalization of Pyridine Derivatives
| Substrate | Method | Reagents/Catalyst | Product Position | Reference |
| Pyridine/Quinoline | Nucleophilic activation via hydrosilylation | Hydrosilane, then electrophilic trifluoromethylating agent | 3-position | acs.orgchemrxiv.orgresearchgate.net |
| Pyridine | N-methylpyridinium salt formation | Trifluoroacetic acid, Silver carbonate | C-H trifluoromethylation | acs.orgresearchgate.net |
Note: This table illustrates the principles of C-H activation on the pyridine ring, which could be adapted for the synthesis of this compound.
Spectroscopic and Structural Elucidation of 4 Trifluoromethoxy Pyridin 2 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule in solution. The analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a detailed map of the molecular framework.
The NMR spectra of 4-(trifluoromethoxy)pyridin-2-ol are predicted to exhibit distinct signals corresponding to each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum is expected to show four primary signals: three from the protons on the pyridine (B92270) ring and one from the N-H proton of the pyridone tautomer.
N-H Proton: A broad singlet is anticipated in the downfield region (typically >10 ppm), characteristic of an amide/lactam proton.
Ring Protons: Three signals are expected in the aromatic region. The proton at the C6 position (adjacent to the nitrogen) would likely appear as a doublet. The proton at the C5 position would be a doublet of doublets, and the proton at the C3 position would appear as a doublet or a narrow multiplet.
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms of the heterocyclic ring and the trifluoromethoxy group.
C2 (Carbonyl Carbon): This carbon is expected to resonate significantly downfield, around 160-165 ppm.
C4 (C-OCF₃): This carbon, directly attached to the electronegative trifluoromethoxy group, would appear downfield and exhibit splitting into a quartet due to coupling with the three fluorine atoms.
CF₃ Carbon: The carbon of the trifluoromethoxy group itself is expected to appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).
Ring Carbons (C3, C5, C6): These carbons would resonate in the typical aromatic region, with their specific shifts influenced by the neighboring substituents.
¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds. nih.gov For this compound, a single, sharp signal is expected. The chemical shift for an aryl trifluoromethoxy group (Ar-OCF₃) typically appears in the range of -57 to -60 ppm relative to CFCl₃. mdpi.com
Table 1: Predicted NMR Spectroscopic Data for 4-(Trifluoromethoxy)-2-pyridone
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | |||
| H3 | ~6.2 - 6.5 | d | |
| H5 | ~6.7 - 7.0 | dd | |
| H6 | ~7.4 - 7.7 | d | |
| N-H | >10 | br s | Shift and broadening are solvent-dependent. |
| ¹³C | |||
| C2 | ~160 - 165 | s | Carbonyl carbon. |
| C3 | ~95 - 105 | d | |
| C4 | ~150 - 155 | q | Coupled to ³F. |
| C5 | ~110 - 120 | d | |
| C6 | ~135 - 145 | d | |
| -CF₃ | ~120 | q | Large ¹JCF coupling constant. |
| ¹⁹F | |||
| -OCF₃ | ~ -57 to -60 | s | Relative to CFCl₃. mdpi.com |
Note: These are predicted values based on known substituent effects and data from analogous structures. Actual experimental values may vary.
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly powerful as it reveals correlations between protons and carbons that are separated by two or three bonds.
For this compound, key HMBC correlations would be expected to confirm the substitution pattern:
The N-H proton should show correlations to the C2 (carbonyl) and C6 carbons.
The H6 proton would correlate to the C2 and C5 carbons.
The H5 proton would show correlations to the C3, C4, and C6 carbons.
The H3 proton should correlate to the C2, C4, and C5 carbons.
These correlations would allow for the definitive assignment of each proton and carbon in the pyridone ring, confirming the 4-trifluoromethoxy-2-pyridone structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net
The IR and Raman spectra of this compound are expected to be rich with information. Key vibrational modes would include:
N-H Stretching: A broad absorption band in the IR spectrum is expected between 3100 and 3400 cm⁻¹, corresponding to the N-H bond of the pyridone.
C=O Stretching: A very strong, sharp absorption in the IR spectrum between 1650 and 1680 cm⁻¹ is the hallmark of the 2-pyridone carbonyl group.
C-F Stretching: The trifluoromethoxy group would give rise to several very strong and characteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: Vibrations corresponding to the aryl-ether linkage (C4-O-CF₃) would also be present.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-F bonds. ethz.chmdpi.com
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| N-H | Stretch | 3100 - 3400 | Medium-Strong, Broad |
| C=O | Stretch | 1650 - 1680 | Strong |
| C=C / C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |
| C-F | Stretch | 1100 - 1300 | Very Strong |
| C-O | Ether Stretch | 1000 - 1100 | Strong |
Note: These are predicted frequency ranges based on characteristic group frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported in the Crystallography Open Database, the solid-state structure can be predicted with high confidence based on related compounds. spectrabase.com 2-Pyridone and its derivatives are well-known to form centrosymmetric, hydrogen-bonded dimers in the crystal lattice. ossila.com It is therefore highly probable that this compound would crystallize as planar dimers, linked by a pair of N-H···O=C hydrogen bonds between two molecules.
The trifluoromethoxy group is expected to be nearly coplanar with the pyridine ring to maximize electronic conjugation, though slight out-of-plane twisting is possible to minimize steric hindrance. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insight into the electronic transitions within a molecule's chromophore. The 2-pyridone ring system is the primary chromophore in this compound.
The UV-Vis spectrum is expected to show characteristic absorptions corresponding to π → π* transitions. Unsubstituted 2-pyridone in solution typically exhibits a strong absorption maximum (λmax) around 300 nm. The presence of the trifluoromethoxy group at the C4 position, which is an electron-withdrawing substituent, is expected to modulate the electronic structure of the chromophore, likely causing a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift of the absorption maxima compared to the parent 2-pyridone. Studies on substituted pyridines show that such functional groups can significantly alter the energy of electronic transitions. nist.govresearchgate.net
Tautomerism and Conformational Analysis of 4 Trifluoromethoxy Pyridin 2 Ol
Experimental Investigations of Enol-Keto Tautomeric Equilibria
The equilibrium between the enol (4-(trifluoromethoxy)pyridin-2-ol) and keto (4-(trifluoromethoxy)pyridin-2(1H)-one) tautomers is a dynamic process influenced by various factors. While direct experimental studies exclusively focused on this compound are not extensively documented in the public domain, the tautomeric behavior of substituted pyridin-2-ols has been a subject of considerable research. These studies provide a robust framework for understanding the tautomeric preferences of this specific compound.
Influence of Solvent Polarity on Tautomeric Preferences
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium for pyridin-2-ol systems. Generally, polar solvents tend to favor the more polar pyridone (keto) tautomer, while non-polar solvents favor the less polar hydroxypyridine (enol) form. This is attributed to the differential solvation of the two tautomers. The pyridone form, with its larger dipole moment, experiences stronger stabilizing interactions with polar solvent molecules.
Computational studies on substituted pyridones have quantified this effect. For instance, increasing solvent polarity has been shown to increase the population of the lactam (keto) form. nih.gov This trend is expected to hold for this compound. In solvents like water or methanol, the keto tautomer would likely be the predominant species, whereas in non-polar solvents such as hexane (B92381) or carbon tetrachloride, the enol form would be more favored.
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer for this compound |
|---|---|---|
| Hexane | 1.88 | Enol (this compound) |
| Chloroform | 4.81 | Shift towards Keto form |
| Ethanol | 24.55 | Keto (4-(Trifluoromethoxy)pyridin-2(1H)-one) |
| Water | 80.1 | Predominantly Keto (4-(Trifluoromethoxy)pyridin-2(1H)-one) |
Spectroscopic Signatures Differentiating Tautomeric Forms
Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are invaluable tools for distinguishing between the enol and keto tautomers.
In IR spectroscopy , the enol form is characterized by a broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The keto form, on the other hand, exhibits a sharp C=O stretching absorption between 1640 and 1680 cm⁻¹ and an N-H stretching band.
¹H NMR spectroscopy also provides clear distinguishing features. The enol tautomer shows a characteristic signal for the hydroxyl proton, the chemical shift of which can be solvent-dependent. The protons on the pyridine (B92270) ring will have chemical shifts consistent with an aromatic hydroxypyridine structure. In the keto tautomer, the disappearance of the OH signal and the appearance of an N-H proton signal are key indicators. Furthermore, the chemical shifts of the ring protons will reflect the non-aromatic nature of the pyridone ring.
For ¹³C NMR spectroscopy , the most significant difference is the chemical shift of the carbon atom at position 2. In the enol form, this carbon is attached to a hydroxyl group and will have a chemical shift typical for an aromatic carbon bearing an oxygen substituent. In the keto form, this carbon is a carbonyl carbon and will resonate at a much lower field (higher ppm value).
| Spectroscopic Technique | Enol Tautomer (this compound) | Keto Tautomer (4-(Trifluoromethoxy)pyridin-2(1H)-one) |
|---|---|---|
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Sharp C=O stretch (~1640-1680 cm⁻¹), N-H stretch |
| ¹H NMR Spectroscopy | Signal for OH proton | Signal for NH proton |
| ¹³C NMR Spectroscopy | C2 signal in aromatic region | C2 signal in carbonyl region (downfield) |
Impact of the Trifluoromethoxy Group on Tautomeric Stability and Equilibrium
The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 4-position of the pyridine ring is expected to have a significant impact on the tautomeric equilibrium.
Electron-withdrawing substituents on the pyridine ring generally favor the hydroxypyridine (enol) form. Computational studies on substituted 2-pyridones have shown that substituents with strong inductive electron-withdrawing effects, such as fluorine and chlorine, can modulate the position of the tautomeric equilibrium. nih.gov The -OCF₃ group, being a stronger electron-withdrawing group than a single halogen atom, is anticipated to further stabilize the enol tautomer. This stabilization arises from the delocalization of the nitrogen lone pair in the pyridone form being less favorable when the ring is already electron-deficient.
Therefore, compared to unsubstituted pyridin-2-ol, the equilibrium for this compound is expected to be shifted more towards the enol form in the gas phase and in non-polar solvents. However, the strong solvating power of polar solvents for the keto form will still play a significant role in solution.
Analysis of Intramolecular Interactions and Hydrogen Bonding in Tautomers
Intramolecular hydrogen bonding is not a prominent feature in either the enol or keto tautomer of this compound due to the substitution pattern. In the enol form, the hydroxyl group at the 2-position and the trifluoromethoxy group at the 4-position are too far apart to form an intramolecular hydrogen bond.
However, intermolecular hydrogen bonding is a critical factor, particularly for the keto tautomer. The pyridone form can act as both a hydrogen bond donor (through the N-H group) and a hydrogen bond acceptor (through the C=O group). This allows for the formation of strong intermolecular hydrogen-bonded dimers and larger aggregates, which significantly stabilizes the keto form in the solid state and in concentrated solutions. The stability of these hydrogen-bonded networks is a major reason why many pyridin-2-ol derivatives exist predominantly as the keto tautomer in the solid state.
The enol tautomer can also participate in intermolecular hydrogen bonding through its hydroxyl group, but the dimeric association of the keto form is generally considered to be a stronger stabilizing interaction.
Reactivity and Mechanistic Pathways of 4 Trifluoromethoxy Pyridin 2 Ol
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring's electron-deficient character makes it susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored and requires harsh conditions.
While there is no direct literature on the substitution of halogenated 4-(trifluoromethoxy)pyridin-2-ol, the principles of nucleophilic aromatic substitution (SNAr) on pyridines can be applied. Halogenation of the parent compound would likely occur at the 3- or 5-positions, which are activated by the hydroxyl group. A halogen at these positions could be displaced by a strong nucleophile.
The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing trifluoromethoxy group and the ring nitrogen would help to stabilize the negative charge in the Meisenheimer complex, thus facilitating the substitution. For instance, the reaction of a hypothetical 3-chloro-4-(trifluoromethoxy)pyridin-2-ol with a nucleophile like sodium methoxide would proceed as follows:
Table 1: Postulated Nucleophilic Aromatic Substitution
| Reactant | Reagent | Product |
|---|
The regioselectivity of nucleophilic substitution on polyhalogenated pyridines is well-documented, with the 4-position being the most susceptible to attack, followed by the 2- and 6-positions. mdpi.com
Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Any electrophilic attack will occur preferentially at the 3- and 5-positions, as the positive charge in the intermediate sigma complex is not placed on the already electron-deficient nitrogen atom. quimicaorganica.orgyoutube.com
In this compound, the activating hydroxyl group directs electrophiles to the ortho and para positions (3 and 5), while the deactivating trifluoromethoxy group and ring nitrogen disfavor substitution. The net effect is that electrophilic substitution, if it occurs, will be directed to the 3- and 5-positions. However, very harsh reaction conditions would be required, and yields are expected to be low. For example, nitration would likely require fuming sulfuric acid and nitric acid at high temperatures.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO3, H2SO4 | 3-Nitro-4-(trifluoromethoxy)pyridin-2-ol and 5-Nitro-4-(trifluoromethoxy)pyridin-2-ol |
Oxidation and Reduction Transformations of the Pyridine Nucleus
The pyridine nucleus can undergo both oxidation and reduction, although specific studies on this compound are not prevalent. Oxidation of the pyridine nitrogen to form an N-oxide is a common transformation that can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Reduction of the pyridine ring typically requires catalytic hydrogenation under pressure, leading to the corresponding piperidine derivative. The trifluoromethoxy group is generally stable to these conditions. Electrochemical reduction of certain pyridine derivatives has also been reported. ucl.ac.uk
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds.
To participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, this compound would first need to be converted to a derivative with a suitable leaving group, such as a halide or a triflate. The hydroxyl group can be converted to a triflate, which is an excellent leaving group in these reactions. Alternatively, the ring could be halogenated.
For example, a 5-bromo-4-(trifluoromethoxy)pyridin-2-ol derivative could undergo a Suzuki coupling with an arylboronic acid to form a C-C bond.
Table 3: Representative Palladium-Catalyzed Coupling Reaction
| Coupling Type | Substrate | Reagent | Catalyst/Ligand | Product |
|---|
Similarly, C-N bond formation can be achieved through Buchwald-Hartwig amination, coupling an amine with a halogenated or triflated derivative of this compound.
The success of palladium-catalyzed coupling reactions is highly dependent on the choice of ligand. nih.gov The ligand stabilizes the palladium catalyst, influences its reactivity, and can control the selectivity of the reaction. For C-C and C-N bond formation on electron-deficient heterocyclic systems, electron-rich and bulky phosphine ligands are often employed.
Ligands such as triphenylphosphine (PPh3), tricyclohexylphosphine (PCy3), and various biarylphosphine ligands (e.g., SPhos, XPhos) have been shown to be effective in promoting these transformations. The choice of ligand can significantly impact the reaction yield and the required reaction conditions. For instance, bulky biarylphosphine ligands can promote the reductive elimination step in the catalytic cycle, which is often rate-limiting, especially in challenging coupling reactions. nih.gov The optimization of the ligand is a critical step in developing any synthetic route based on these coupling reactions.
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
Detailed mechanistic studies on this compound are not extensively available in the current body of scientific literature. However, its reactivity can be inferred by examining the behavior of related trifluoromethyl- and trifluoromethoxy-substituted pyridines and pyridinols. The presence of the trifluoromethoxy group (-OCF₃) at the 4-position significantly influences the electron density of the pyridine ring, making it more electron-deficient. This electronic effect, combined with the tautomeric nature of the pyridin-2-ol system, dictates the plausible reaction mechanisms and the nature of the intermediates formed.
Pyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridin-2-one form. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. For this compound, the strong electron-withdrawing -OCF₃ group is expected to favor the pyridin-2-one tautomer.
Tautomeric Equilibrium of this compound:
| Tautomer | Structure |
| This compound | |
| 4-(Trifluoromethoxy)pyridin-2(1H)-one |
Plausible Mechanistic Pathways and Key Intermediates:
Electrophilic Aromatic Substitution: The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the trifluoromethoxy group and the ring nitrogen. However, the hydroxyl/oxo group at the 2-position can direct incoming electrophiles. In the pyridin-2-ol form, the hydroxyl group is an activating, ortho-, para-directing group. In the more prevalent pyridin-2-one form, the ring is still electron-deficient, but reactions at the 3- and 5-positions are possible.
A key intermediate in such reactions would be a resonance-stabilized cationic species, often referred to as a sigma complex or arenium ion. The stability of this intermediate will determine the regioselectivity of the substitution.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the -OCF₃ group, makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. While the hydroxyl group itself is a poor leaving group, it can be converted into a better one (e.g., a sulfonate ester). Nucleophilic attack would likely occur at positions ortho or para to the electron-withdrawing groups.
The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethoxy group and the ring nitrogen, stabilizing the complex and facilitating the reaction.
Reactions at the Hydroxyl/Carbonyl Group: The hydroxyl group of the pyridin-2-ol tautomer can undergo typical alcohol reactions such as O-alkylation and O-acylation. The pyridin-2-one tautomer possesses an amide-like functionality and can undergo N-alkylation or N-acylation. The ambident nucleophilic character of the pyridin-2-one anion (formed by deprotonation) can lead to a mixture of N- and O-substituted products, with the reaction conditions often dictating the major product.
The key intermediate in these reactions is the pyridin-2-olate anion, where the negative charge is delocalized over the oxygen and nitrogen atoms.
Summary of Potential Research Findings on Reactivity:
While specific experimental data for this compound is scarce, research on analogous compounds allows for the following postulations:
| Reaction Type | Plausible Reactants | Key Intermediates | Expected Products |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂/FeBr₃) | Sigma Complex (Arenium Ion) | Substituted this compound |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) with a suitable leaving group on the ring | Meisenheimer Complex | Substituted pyridin-2-ol derivatives |
| O/N-Alkylation | Alkyl halides (e.g., CH₃I) in the presence of a base | Pyridin-2-olate anion | O-alkylated and N-alkylated products |
| O/N-Acylation | Acyl chlorides or anhydrides (e.g., Acetyl chloride) | Pyridin-2-olate anion | O-acylated and N-acylated products |
Further computational and experimental studies are necessary to fully elucidate the specific reaction mechanisms and identify the key intermediates involved in the reactions of this compound. Such studies would provide valuable insights into its chemical behavior and expand its utility in synthetic organic chemistry.
Computational and Theoretical Investigations of 4 Trifluoromethoxy Pyridin 2 Ol
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For pyridine (B92270) derivatives, calculations are often performed using the B3LYP functional with a substantial basis set such as 6-311++G(d,p) to ensure accuracy. This level of theory is effective for geometry optimization, vibrational frequency analysis, and predicting various spectroscopic properties.
Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional structure of the molecule. For 4-(Trifluoromethoxy)pyridin-2-ol, the optimization process would reveal the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state.
Based on studies of similar pyridine derivatives, the pyridine ring is expected to be largely planar. The trifluoromethoxy group (-OCF₃) introduces specific structural features. The C-O-C bond angle and the orientation of the CF₃ group relative to the pyridine ring are of particular interest. In related (trifluoromethoxy)pyridine compounds, the trifluoromethoxy group often adopts a conformation that minimizes steric hindrance and electrostatic repulsion, with the CF₃ group positioned orthogonally to the aromatic ring. nih.gov
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value/Characteristic | Basis of Prediction |
| Pyridine Ring | Essentially planar | General characteristic of aromatic systems |
| C-O-C Angle (-OCF₃) | ~117-120° | Typical for aryl ethers |
| C-F Bond Length | ~1.34 Å | Standard value in trifluoromethyl groups |
| O-CF₃ Conformation | Orthogonal to the pyridine ring | Minimization of electrostatic repulsion nih.gov |
Vibrational Frequency Calculations and Spectroscopic Predictions
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. For this compound, several characteristic vibrational modes are expected.
The trifluoromethoxy group would exhibit strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The C-O stretching of the ether linkage would also be identifiable. Vibrations associated with the pyridine ring, such as ring stretching and breathing modes, occur at well-defined frequencies and would be influenced by the substituents. The O-H and N-H stretching vibrations of the pyridinol and pyridone tautomers, respectively, would be particularly important for distinguishing them spectroscopically, typically appearing in the high-frequency region (>3000 cm⁻¹).
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Comments |
| O-H Stretch (ol-tautomer) | 3400 - 3600 | Broad band, sensitive to hydrogen bonding |
| N-H Stretch (one-tautomer) | 3300 - 3500 | Sensitive to hydrogen bonding |
| C=O Stretch (one-tautomer) | 1650 - 1690 | Strong intensity in IR |
| Pyridine Ring Stretching | 1400 - 1600 | Multiple bands, characteristic of the ring |
| C-F Asymmetric/Symmetric Stretch | 1100 - 1300 | Very strong intensity in IR |
| C-O-C Stretch | 1000 - 1100 | Ether linkage vibration |
These predictions are based on DFT analyses of compounds like 2-chloro-4-(trifluoromethyl)pyridine, where similar vibrational modes have been calculated and assigned. epa.gov
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach within DFT for predicting NMR chemical shifts. epa.gov Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra can provide valuable information for structural elucidation.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring. Their chemical shifts would be influenced by the electronic effects of both the hydroxyl/oxo and the trifluoromethoxy groups. The ¹³C NMR spectrum would show signals for each unique carbon atom, with the carbon attached to the -OCF₃ group and the carbonyl carbon (in the pyridone tautomer) being particularly informative. The ¹⁹F NMR spectrum is expected to show a single resonance for the -OCF₃ group, with its chemical shift being characteristic of this functional group attached to an aromatic system. Computational predictions can achieve good agreement with experimental data, often with mean absolute errors of less than 3 ppm for ¹⁹F shifts. chembk.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group (in the pyridone tautomer) and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic interaction. Conversely, the region around the hydrogen atom of the hydroxyl or amine group and the highly electron-deficient trifluoromethyl group would exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The MEP map provides a clear visual guide to the molecule's reactive behavior. epa.gov
Thermodynamic Parameters and Stability Analysis of Isomers and Tautomers
This compound can exist in at least two tautomeric forms: the 'ol' form (this compound) and the 'one' form (4-(trifluoromethoxy)-1H-pyridin-2-one). Computational chemistry can be used to calculate the thermodynamic parameters (such as Gibbs free energy) of these tautomers to predict their relative stability and the position of the tautomeric equilibrium.
Studies on analogous systems like 4-hydroxyquinoline (B1666331) have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. In the gas phase or non-polar solvents, the less polar 'ol' form might be more stable, whereas in polar solvents, the more polar 'one' form, with its larger dipole moment, is often favored. DFT calculations using a polarizable continuum model (PCM) can simulate the solvent effect. For this compound, it is anticipated that the pyridin-2(1H)-one tautomer will be the dominant species, particularly in polar media, a common feature for 2-hydroxypyridines. The calculations would provide quantitative data on the energy difference (ΔG) between the tautomers.
Table 3: Predicted Relative Stability of this compound Tautomers
| Tautomer | Predicted Relative Gibbs Free Energy (Gas Phase) | Predicted Relative Gibbs Free Energy (Polar Solvent) |
| This compound | Higher | Much Higher |
| 4-(trifluoromethoxy)-1H-pyridin-2-one | Lower (More Stable) | Much Lower (More Stable) |
Prediction of Nonlinear Optical (NLO) Properties
Molecules with large dipole moments and significant hyperpolarizability are of interest for applications in nonlinear optics (NLO). DFT calculations can predict these properties, including the dipole moment (μ) and the first-order hyperpolarizability (β). epa.gov
The presence of a strong electron-donating group (like -OH) and a strong electron-withdrawing group (-OCF₃) on the same π-conjugated system can lead to significant intramolecular charge transfer and, consequently, enhanced NLO properties. The total hyperpolarizability (β_tot) is a key indicator of a molecule's NLO activity. Calculations on similar substituted pyridines have shown that the introduction of such groups can result in hyperpolarizability values many times greater than that of a standard reference material like urea. epa.gov It is therefore predicted that this compound, particularly its more polar pyridone tautomer, would exhibit notable NLO properties, making it a potential candidate for further investigation in materials science.
Solvation Models and Environmental Effects on Computational Predictions
In general, computational chemistry provides valuable insights into how a solvent can influence the tautomeric equilibrium, molecular geometry, and electronic properties of molecules like this compound, which can exist in both the pyridin-2-ol and pyridin-2-one forms. The polarity of the solvent is a critical factor; polar solvents would be expected to stabilize the more polar tautomer to a greater extent.
Typically, two main types of solvation models are used in such computational studies:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. However, this approach is computationally much more demanding.
Without specific studies on this compound, it is only possible to hypothesize the expected outcomes based on research on similar compounds. For instance, studies on other substituted pyridin-2-ones have shown that the choice of the solvation model can significantly impact the predicted relative stabilities of the tautomers and their spectroscopic properties.
Future computational research on this compound would be invaluable. Such studies could generate data on how its properties are modulated by different solvent environments, which is crucial for applications in various chemical and biological systems.
Data Tables
As no specific research data is available, representative data tables cannot be generated.
Detailed Research Findings
No dedicated research findings on the solvation models and environmental effects on computational predictions for this compound have been published.
Applications in Advanced Organic Synthesis and Materials Science
4-(Trifluoromethoxy)pyridin-2-ol as a Key Heterocyclic Building Block
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of countless pharmaceuticals, agrochemicals, and materials. nih.gov Pyridine (B92270) derivatives are especially prominent, and the introduction of fluorine-containing substituents can dramatically enhance a molecule's properties. The compound this compound is a prime example of a modern heterocyclic building block, valued for its combination of a reactive pyridone ring and the influential trifluoromethoxy group.
Precursor in the Synthesis of Complex Organic Molecules
The structure of this compound offers multiple reactive sites, making it an adaptable precursor for constructing more elaborate molecular architectures. The pyridin-2-one tautomer is a versatile scaffold that can undergo various chemical transformations. The presence of the trifluoromethoxy group makes trifluoromethoxylated pyridines important building blocks for research focused on life sciences. researchgate.net
The general reactivity of the pyridin-2-one system allows for functionalization at several positions. For instance, the nitrogen atom can be alkylated or arylated, while the C-H bonds on the ring can be targeted for functionalization, sometimes through modern catalytic methods. nih.gov The hydroxyl group of the pyridin-2-ol tautomer can be converted into other functionalities, such as halides, which then serve as handles for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to building the complex molecular frameworks required in medicinal chemistry and drug discovery. acs.org The development of such synthetic strategies enables the creation of novel compounds with potential biological activity. acs.org
Integral Component in Fluorinated Compound Synthesis
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govnih.govmdpi.com The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its unique electronic properties and steric profile. mdpi.com It is chemically and thermally stable and strongly electron-withdrawing, which can significantly alter the pharmacology of a parent molecule. researchgate.net
As a trifluoromethoxy-substituted heterocycle, this compound is an ideal starting material for the synthesis of advanced fluorinated compounds. Its scaffold can be integrated into larger molecules, carrying the beneficial properties of the -OCF₃ group with it. For example, trifluoromethyl-substituted pyridines are key components in several commercial agrochemicals and pharmaceuticals. nih.gov The synthesis of various trifluoromethoxy-substituted pyridines has been an area of significant research, underscoring their importance as building blocks for new chemical entities. researchgate.net The use of precursors like this compound facilitates access to novel fluorinated molecules that could lead to the development of next-generation drugs and crop protection agents.
Ligand Design and Coordination Chemistry
The pyridin-2-one moiety is a well-established ligand scaffold in coordination chemistry. Upon deprotonation, the resulting pyridonate anion can coordinate to a wide range of metal ions, enabling applications in catalysis and materials science.
Pyridonate Ligands in Transition Metal Catalysis
Pyridonate ligands are valued for their versatility in coordinating with transition metals. rsc.orgrsc.org They can act as bidentate ligands, binding through both the nitrogen and the exocyclic oxygen atom, or as bridging ligands to form multinuclear metal complexes. This adaptability allows for the construction of catalysts with precisely controlled geometries and electronic environments. Transition metal complexes featuring pyridyl-based ligands have been successfully employed in a variety of catalytic transformations, including oxidations, C-C bond formations, and polymerization reactions. nih.gov For example, pyridine-oxazoline ligands, which share structural similarities, have been used in highly effective asymmetric catalysis. acs.org The ability to systematically modify the pyridine ring allows for the fine-tuning of the catalyst's activity and selectivity.
Influence of Trifluoromethoxy Substituent on Metal Binding Affinity and Catalytic Performance
The introduction of a trifluoromethoxy group at the 4-position of the pyridin-2-ol ring has a profound impact on its properties as a ligand. The -OCF₃ group is one of the most strongly electron-withdrawing groups, a property that significantly reduces the electron density of the entire pyridine ring system. researchgate.netossila.com
This electronic perturbation affects metal-ligand interactions in several ways:
Acidity: The electron-withdrawing nature of the -OCF₃ group increases the acidity of the N-H proton in the pyridin-2-one tautomer, facilitating the formation of the pyridonate anion.
Basicity: It decreases the basicity of both the pyridonate oxygen and the ring nitrogen. This modulation of Lewis basicity directly influences the strength of the coordinate bonds to a metal center.
Redox Potential: The electron-poor nature of the resulting metal complex can alter its redox potential, which is a critical parameter in many catalytic cycles.
Research on similar fluorinated pyridine carboxylates has shown that the position of a fluorine substituent can substantially alter the inhibitory potency against metalloenzymes, highlighting the significant influence of such substituents on metal-ligand binding. nih.gov Therefore, a ligand derived from this compound would be expected to form metal complexes with distinct stability and reactivity compared to non-fluorinated analogues, potentially leading to catalysts with unique performance characteristics. acs.org
Applications in Functional Materials Development
The unique electronic properties of this compound also make it an attractive candidate for the development of advanced functional materials. Pyridine-based compounds are increasingly being explored for applications in electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs). rsc.org
In OLEDs, pyridine derivatives can function as electron-transporting materials or as host materials for light-emitting dopants. rsc.orgrsc.org The performance of these devices is highly dependent on the frontier molecular orbital (HOMO/LUMO) energy levels of the materials used. The strong dipole moment and electron-withdrawing character of the trifluoromethoxy group in this compound can be exploited to tune these energy levels. By incorporating this building block into larger conjugated systems, materials scientists can design molecules with tailored electronic properties suitable for efficient charge injection and transport. nih.govacs.org While specific applications of this compound in materials are still emerging, the established use of functionalized pyridines in OLEDs suggests a promising future for this and related compounds. acs.orgacs.org
Role in Semiconductor Synthesis and Design
There is currently no available scientific literature detailing the role or application of this compound in the synthesis and design of semiconductor materials. While fluorinated pyridines are explored as building blocks for organic semiconductors, specific research findings for this compound are absent.
Potential in Photocatalytic Systems
Similarly, a review of public databases and scientific journals does not yield information on the potential or tested application of this compound in photocatalytic systems. The investigation of pyridine derivatives in photocatalysis is an active area of research, but studies specifically involving this compound have not been published.
Future Research Directions and Perspectives on 4 Trifluoromethoxy Pyridin 2 Ol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-(Trifluoromethoxy)pyridin-2-ol and its derivatives will likely pivot towards greener and more efficient chemical processes. Current synthetic routes to substituted pyridin-2-ols and trifluoromethoxylated pyridines often rely on multi-step procedures with harsh reagents. jst.go.jpresearchgate.net The development of sustainable alternatives is paramount.
Future research should focus on one-pot, multicomponent reactions that construct the pyridine (B92270) ring while incorporating the trifluoromethoxy group in a single, atom-economical step. nih.govnih.gov The use of renewable starting materials, such as glycerol (B35011) or biomass-derived feedstocks, presents a promising avenue for the sustainable production of the pyridine backbone. researchgate.netrsc.org Catalytic methods employing earth-abundant metals or even metal-free conditions are expected to replace traditional stoichiometric reagents. doi.org For instance, developing a catalytic system for the direct trifluoromethoxylation of a pre-formed pyridin-2-ol ring or a pyridine precursor would be a significant advancement. rsc.org Microwave-assisted and flow-chemistry protocols could also be explored to enhance reaction rates, improve yields, and facilitate safer, scalable synthesis. nih.gov
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Synthetic Strategy | Potential Precursors | Catalyst/Reagent Type | Key Advantages |
| Multicomponent Reaction | Trifluoromethoxy-substituted C3-synthons, ammonia (B1221849) source, C2-synthons | Green catalysts, bio-based solvents | High atom economy, reduced waste, operational simplicity. nih.gov |
| Direct C-H Trifluoromethoxylation | Pyridin-2-ol | Photoredox or transition-metal catalysts | Late-stage functionalization, avoids pre-functionalized substrates. |
| Glycerol-based Synthesis | Glycerol, ammonia, trifluoromethoxy source | Zeolite-based or solid acid catalysts | Utilization of renewable feedstocks, potential for continuous flow processes. researchgate.netrsc.org |
| [4+2] Cycloaddition | Trifluoromethoxy-substituted dienes, cyanides | Thermal or Lewis acid catalysis | Convergent synthesis, access to highly substituted derivatives. nih.govresearchgate.net |
Exploration of Undiscovered Reactivity Pathways and Transformations
The interplay between the pyridin-2-ol tautomeric system and the potent electron-withdrawing trifluoromethoxy group suggests a wealth of unexplored reactivity for this compound. The trifluoromethoxy group is known to significantly influence the electronic properties of aromatic rings, making it a powerful tool for tuning reactivity. jst.go.jp
A key area for future investigation is the selective functionalization of the pyridine ring. The trifluoromethoxy group at the 4-position is expected to direct nucleophilic aromatic substitution to the positions ortho and para to it, while also activating the ring towards certain types of reactions. Conversely, electrophilic aromatic substitution will be directed to other positions. The C-H activation and functionalization at positions 3, 5, and 6, which are often challenging in substituted pyridines, represent a significant frontier. mdpi.com The development of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at these positions would provide access to a vast array of novel derivatives. nih.gov Furthermore, the unique electronic nature of the trifluoromethoxy group could enable novel cycloaddition reactions and ring transformations that are not observed in simpler pyridin-2-ol systems. acs.org The potential for the trifluoromethoxy group to participate in or influence pericyclic reactions is another intriguing possibility.
Advanced Computational Modeling for Precise Property and Reactivity Prediction
Advanced computational modeling will be an indispensable tool for accelerating research into this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's structure, stability, and electronic properties. researchgate.netrsc.org A critical area for computational study is the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms. wayne.edunih.govnih.gov The trifluoromethoxy group is expected to have a pronounced effect on this equilibrium, which in turn governs the molecule's reactivity and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties and potential biological activities of a library of virtual derivatives of this compound. researchgate.netchemrevlett.commdpi.com This predictive capability will allow for the rational design of molecules with tailored properties, saving significant time and resources in the laboratory. Molecular dynamics simulations can be employed to understand how this molecule interacts with solvents, surfaces, or biological macromolecules, providing a dynamic picture of its behavior. chemrevlett.com
Table 2: Key Parameters for Computational Investigation of this compound
| Computational Method | Property/Phenomenon to Investigate | Predicted Impact of 4-OCF3 Group |
| Density Functional Theory (DFT) | Tautomeric equilibrium (pyridin-2-ol vs. pyridin-2-one) | Stabilization of one tautomer over the other due to strong electron-withdrawing nature. wayne.edunih.gov |
| DFT and Ab Initio Methods | Reaction mechanisms and transition states | Altered activation barriers for nucleophilic and electrophilic attack. nih.gov |
| QSPR/QSAR | Prediction of pKa, solubility, lipophilicity | Modulation of physicochemical properties for drug design or materials science. researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Solvation and intermolecular interactions | Unique hydrogen bonding patterns and self-assembly behavior. chemrevlett.com |
Integration into Emerging Functional Material Architectures
The unique combination of a hydrogen-bonding pyridin-2-ol motif and a highly polar, lipophilic trifluoromethoxy group makes this compound an attractive building block for advanced functional materials. ontosight.ai The pyridin-2-one tautomer is known to form stable hydrogen-bonded dimers, a property that can be exploited for the creation of supramolecular polymers and liquid crystals. wikipedia.org The trifluoromethoxy group can enhance thermal stability, tune solubility in organic media, and introduce desirable electronic properties.
Future research should explore the incorporation of this compound into polymeric structures. researchgate.net For instance, it could serve as a monomer in the synthesis of novel polyamides, polyesters, or polyurethanes, imparting specific properties to the resulting materials. Its integration into conjugated polymers could lead to new materials for organic light-emitting diodes (OLEDs), photovoltaics, and sensors, where the electronic properties of the pyridine ring and the trifluoromethoxy group can be leveraged. acs.org The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the design of novel metal-organic frameworks (MOFs) and coordination polymers with tailored porosity and catalytic activity. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
